molecular formula C23H16FNO2 B2948426 3-Benzoyl-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 902623-67-0

3-Benzoyl-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one

Cat. No. B2948426
CAS RN: 902623-67-0
M. Wt: 357.384
InChI Key: HVRPGRRZLKCFCM-UHFFFAOYSA-N
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Description

The compound “3-Benzoyl-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one” is a complex organic molecule that contains several functional groups including a benzoyl group, a fluorophenyl group, and a dihydroquinolinone group. These groups are likely to confer specific chemical properties to the compound .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a benzoyl group, a fluorophenyl group, and a dihydroquinolinone group would contribute to its overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The benzoyl group, for example, is known to undergo reactions such as nucleophilic acyl substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of a fluorine atom could affect its polarity and solubility .

Scientific Research Applications

Antiviral Activity

Compounds with similar structures have shown antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives, which share a similar aromatic structure with the compound , have demonstrated anti-inflammatory properties .

Anticancer Activity

Certain types of cancer cells have been found to be susceptible to compounds with similar structures. Further research could explore the potential anticancer applications of “3-Benzoyl-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one”.

Anti-HIV Activity

Indole derivatives have shown anti-HIV activity . Given the structural similarities, “3-Benzoyl-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one” might also exhibit this property.

Antioxidant Activity

Indole derivatives have been found to possess antioxidant properties . This suggests that “3-Benzoyl-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one” could potentially be used in antioxidant research.

Antimicrobial and Antifungal Activity

Compounds with similar structures have demonstrated antimicrobial and antifungal activities . This suggests potential applications of “3-Benzoyl-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one” in the development of new antimicrobial and antifungal agents.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. Without specific studies, it’s difficult to predict the exact mechanism of action of this compound .

properties

IUPAC Name

3-benzoyl-1-[(2-fluorophenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FNO2/c24-20-12-6-4-10-17(20)14-25-15-19(22(26)16-8-2-1-3-9-16)23(27)18-11-5-7-13-21(18)25/h1-13,15H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVRPGRRZLKCFCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzoyl-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one

Synthesis routes and methods

Procedure details

Compound 4u was prepared following the procedure outlined in Step 3 of Example 1 using 16 mg (0.4 mmol) of sodium hydride (60%), 75 mg (0.31 mmol) of 3-benzoyl-2,3-dihydro-1H-quinolin-4-one, 3 mL of anhydrous dimethylformamide, and 74 mg (0.40 mmol) of 2-fluorobenzylbromide. The crude product was purified by flash chromatography to yield 42 mg of a colorless solid 4u: LC-MSD, m/z for C23H16FNO2, [M+H]+=358.4, [M+2H]+=359.4; Reverse phase HPLC (gradient acetonitrile 0.1% TFA 20-95% in 4 min) retention time =2.291 min; 1H NMR (400 MHz, CDCl3/HCl): δ 5.42 (s, 2H), 7.00-7.20 (m, 3H), 7.28-7.46 (m, 5H), 7.51 (t, 1H), 7.61 (t, 1H), 7.78-7.86 (m, 2H), 8.32 (d, 1H), 8.46 (m, 1H).
Quantity
16 mg
Type
reactant
Reaction Step One
Name
3-benzoyl-2,3-dihydro-1H-quinolin-4-one
Quantity
75 mg
Type
reactant
Reaction Step Two
Quantity
74 mg
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Four

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